
1,2-ジオレオイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール)ナトリウム塩
概要
説明
Dioleoyl phosphatidylglycerole sodium salt is a synthetic phospholipid commonly used in biochemical and biophysical research. It is a derivative of phosphatidylglycerol, a class of phospholipids that are key components of cell membranes. This compound is known for its role in the formation of liposomes and its influence on membrane properties .
科学的研究の応用
Dioleoyl phosphatidylglycerole sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: This compound is employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: It is used in the development of lipid-based drug delivery systems.
Industry: It finds applications in the formulation of cosmetics and personal care products
作用機序
Target of Action
The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, also known as Dioleoyl phosphatidylglycerole sodium salt, is the cell membrane. It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining the structural integrity of cells and regulating the transport of molecules .
Mode of Action
The compound interacts with its target, the cell membrane, by integrating into the lipid bilayer. This integration can alter the properties of the membrane, including its fluidity and permeability. The compound’s presence in the membrane can influence the function of membrane proteins, including small multidrug transporters (SMR) proteins, altering substrate transport by an order of magnitude .
Biochemical Pathways
The compound’s interaction with the cell membrane can affect various biochemical pathways. For instance, it can influence the activity of membrane-bound enzymes and transport proteins, thereby affecting signal transduction pathways and the transport of molecules across the cell membrane .
Result of Action
The integration of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt into the cell membrane can result in changes to the membrane’s properties and the activity of membrane proteins. These changes can have various downstream effects, including alterations in signal transduction pathways and the transport of molecules across the cell membrane .
Action Environment
The action of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules in the environment, such as other lipids or proteins, can also influence the compound’s action .
生化学分析
Biochemical Properties
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is involved in various biochemical reactions, particularly those related to membrane biology. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the activity of small multidrug resistance (SMR) proteins, which are involved in substrate transport across membranes . The interaction between 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt and these proteins can alter the transport efficiency by an order of magnitude . Additionally, this compound can be remodeled by transesterification in phosphatidylglycerol-deficient microbes, highlighting its role in lipid metabolism .
Molecular Mechanism
The molecular mechanism of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt involves its interaction with biomolecules at the membrane level. It can bind to specific proteins and enzymes, influencing their activity. For example, its interaction with SMR proteins can lead to changes in substrate transport across the membrane . Additionally, this compound can modulate enzyme activity by altering the lipid environment, which can affect enzyme conformation and function. Changes in gene expression may also result from its impact on membrane properties and the localization of signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can change over time. Its stability and degradation are important factors to consider in experimental designs. This compound is generally stable when stored at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, which may be due to its gradual incorporation into cellular membranes and subsequent effects on membrane dynamics.
準備方法
The synthesis of Dioleoyl phosphatidylglycerole sodium salt involves several steps:
Esterification: The initial step involves the esterification of oleic acid with glycerol to form 1,2-dioleoyl-sn-glycerol.
Phosphorylation: The 1,2-dioleoyl-sn-glycerol is then reacted with phosphoric acid and a halogenating agent such as phosphorus trichloride to form 1,2-dioleoyl-sn-glycero-3-phosphate.
Neutralization: The final step involves neutralizing the phosphate group with a sodium base to yield Dioleoyl phosphatidylglycerole sodium salt.
化学反応の分析
Dioleoyl phosphatidylglycerole sodium salt undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated oleic acid chains.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, oleic acid, and phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, where the sodium ion can be replaced by other cations.
類似化合物との比較
Dioleoyl phosphatidylglycerole sodium salt can be compared with other similar compounds:
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: This compound has saturated fatty acid chains, which result in a more rigid membrane structure compared to the fluid membrane formed by Dioleoyl phosphatidylglycerole sodium salt.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: This compound has a different head group (ethanolamine) and is used in the study of membrane fusion and curvature.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: This compound has polyunsaturated fatty acid chains, which provide even greater membrane fluidity compared to Dioleoyl phosphatidylglycerole sodium salt.
特性
IUPAC Name |
sodium;[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17+,20-18+;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFCFQZFCOKRC-PDSLQGCUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677102 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-40-5 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


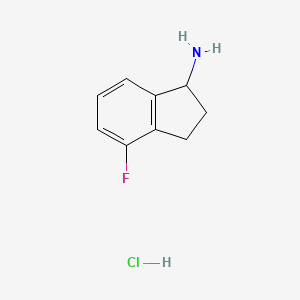
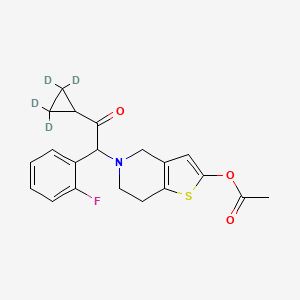
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
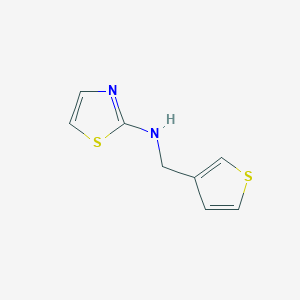
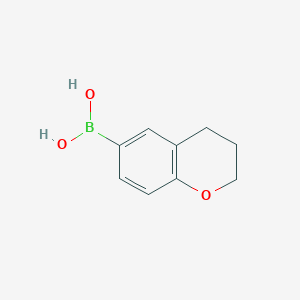
![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)
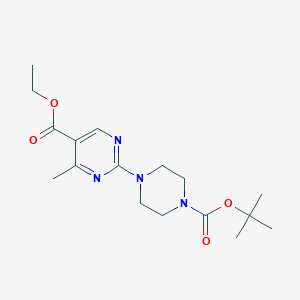

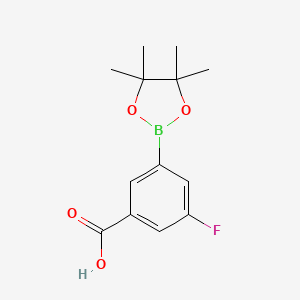
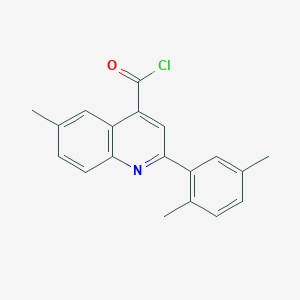
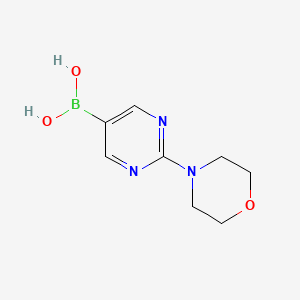
![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)
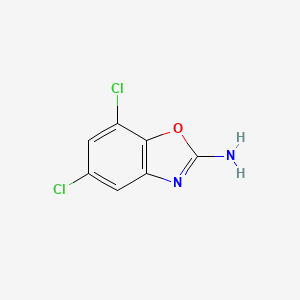
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
